molecular formula C14H11ClFN B13916294 5-(4-Chloro-3-fluorophenyl)indoline

5-(4-Chloro-3-fluorophenyl)indoline

Cat. No.: B13916294
M. Wt: 247.69 g/mol
InChI Key: PWKIFAFKZHGKJJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The presence of chloro and fluoro substituents on the phenyl ring enhances the compound’s chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chloro-3-fluorophenyl)indoline typically involves the reaction of 4-chloro-3-fluoroaniline with indoline under specific conditions. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chloro-3-fluorophenyl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and indoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)indoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)indoline involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 5-Chloroindoline
  • 5-Fluoroindoline
  • 4-Chloro-3-fluoroaniline

Comparison: 5-(4-Chloro-3-fluorophenyl)indoline is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one substituent. The combination of these substituents can lead to improved pharmacokinetic properties and increased potency in various applications .

Properties

Molecular Formula

C14H11ClFN

Molecular Weight

247.69 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H11ClFN/c15-12-3-1-10(8-13(12)16)9-2-4-14-11(7-9)5-6-17-14/h1-4,7-8,17H,5-6H2

InChI Key

PWKIFAFKZHGKJJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC(=C(C=C3)Cl)F

Origin of Product

United States

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